molecular formula C20H30N2O2S B4059038 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone

3-hydroxy-1-(4-isopropylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone

Cat. No. B4059038
M. Wt: 362.5 g/mol
InChI Key: KTTZZGZDOFQPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(4-isopropylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is a chemical compound that has been synthesized for scientific research purposes. It is also known as THIPM, and it belongs to the class of piperidinone derivatives. This compound has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Synthesis and Bioactivities

  • Halogen Bearing Phenolic Chalcones and Bis Mannich Bases : These compounds, including those with piperidine and morpholine, were synthesized and evaluated for cytotoxic and carbonic anhydrase enzyme inhibitory effects. Some showed potential as lead molecules for anticancer drug development (Yamali et al., 2016).

  • Antibacterial Evaluation of 4-substituted-2-phenyl-1-p-tolyl-4-thiomethyl-1,3-diazabuta-1,3-dienes : These novel compounds, possessing morpholino and other groups, showed significant antibacterial activity (Bedi et al., 2003).

  • Thiazolo-Triazolo-Pyridine Derivatives : A new series of compounds with structures similar to the query compound were synthesized, showing substantial antibacterial and antifungal activities (Suresh et al., 2016).

Functionalization and Bioanalytical Studies

  • Ruthenium(II) Complexes with Hydroxypyr(id)ones : These complexes, functionalized with morpholine and thiomorpholine, showed promising bioanalytical properties, including binding to amino acids and proteins, and inhibitory activity against cyclin-dependent kinase (Hanif et al., 2017).

  • Aromatase Inhibitors : Certain 3-alkylated piperidine-2,6-diones exhibited stronger inhibition of human placental aromatase than existing treatments for hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Antioxidants for Polypropylene Copolymers

  • Synthesis of Hindered-Phenol-Containing Amine Moieties : Compounds like 1-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperidine were synthesized and evaluated for their performance in polypropylene copolymers, showing influence on thermal stability (Desai et al., 2004).

properties

IUPAC Name

3-hydroxy-1-[(4-propan-2-ylphenyl)methyl]-3-(thiomorpholin-4-ylmethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2S/c1-16(2)18-6-4-17(5-7-18)14-22-9-3-8-20(24,19(22)23)15-21-10-12-25-13-11-21/h4-7,16,24H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTZZGZDOFQPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC(C2=O)(CN3CCSCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-hydroxy-1-(4-isopropylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone
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3-hydroxy-1-(4-isopropylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone
Reactant of Route 3
3-hydroxy-1-(4-isopropylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone
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3-hydroxy-1-(4-isopropylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone
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3-hydroxy-1-(4-isopropylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone
Reactant of Route 6
3-hydroxy-1-(4-isopropylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone

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